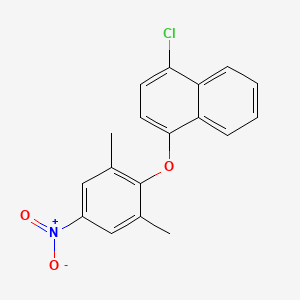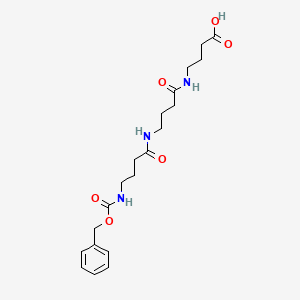![molecular formula C19H15ClN2S B14368420 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride CAS No. 90070-21-6](/img/structure/B14368420.png)
2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is characterized by its unique structure, which includes a thieno ring fused with a diazepine ring, and is substituted with two phenyl groups. It has garnered interest in the field of medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride can be achieved through various synthetic routes. One efficient method involves the use of microwave-assisted synthesis with basic alumina as a reusable catalyst. This method is eco-friendly and results in high yields of the desired product. The reaction conditions typically include the use of non-toxic basic alumina under microwave irradiation, which significantly reduces the reaction time and enhances the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and yield of the compound. The scalability of the microwave-assisted method makes it a viable option for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different pharmacological properties and are of interest in medicinal chemistry.
Applications De Recherche Scientifique
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride include:
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Benzo[b]pyrano[2,3-e][1,4]diazepine derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique thieno-diazepine structure, which imparts distinct pharmacological properties. The presence of the thieno ring fused with the diazepine ring and the substitution with phenyl groups contribute to its unique chemical behavior and potential therapeutic applications.
Propriétés
Numéro CAS |
90070-21-6 |
|---|---|
Formule moléculaire |
C19H15ClN2S |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C19H14N2S.ClH/c1-3-7-14(8-4-1)16-11-17(15-9-5-2-6-10-15)21-19-13-22-12-18(19)20-16;/h1-10,12-13H,11H2;1H |
Clé InChI |
VVNFSLPEROXVGS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC2=CSC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)


![4-[(2-Phenylethyl)amino]butanamide](/img/structure/B14368389.png)


![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,2,3-Trimethyl-3-[(methylsulfanyl)methyl]butanedinitrile](/img/structure/B14368409.png)



![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)
